Schizanrin L
Overview
Description
Schizanrin L is a chemical compound that belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound is primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schizanrin L typically involves the extraction of the compound from the fruit of Schisandra chinensis. The extraction process often includes the use of organic solvents such as methanol or ethanol, followed by purification steps like column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound is generally based on large-scale extraction from Schisandra chinensis. The process involves harvesting the fruit, drying it, and then using solvents to extract the lignans. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Schizanrin L undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: Schizanrin L serves as a valuable compound for studying lignan chemistry and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of liver diseases, neurodegenerative disorders, and as an anti-cancer agent.
Mechanism of Action
Schizanrin L exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Hepatoprotective Action: This compound protects liver cells by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Schizanrin L is often compared with other lignans found in Schisandra chinensis, such as:
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Gomisin A
- Deoxyschisandrin
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. While other lignans also exhibit antioxidant and hepatoprotective properties, this compound has shown distinct effects in various experimental models, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLGJYYEEZHUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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